molecular formula C7H13N3S B13160409 1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine

1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine

Cat. No.: B13160409
M. Wt: 171.27 g/mol
InChI Key: ZIZCNSGPMGKQRT-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine is a chemical compound featuring an imidazole core substituted with a methylsulfanylpropyl chain and an amine group. The imidazole moiety is a privileged structure in medicinal chemistry and is known for its wide range of biological activities . As a five-membered heterocyclic ring, imidazole is amphoteric, soluble in water and other polar solvents, and is a key building block in many natural products and pharmaceuticals . Researchers value this scaffold for developing new therapeutic agents; various imidazole derivatives have demonstrated activities such as antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor effects . The specific presence of the methylsulfanyl (methylthioether) propyl side chain in this compound may influence its pharmacokinetic properties, including solubility and metabolic stability, and could be explored for further functionalization. This makes it a versatile intermediate for synthetic and medicinal chemistry research, particularly in the design and synthesis of novel biologically active molecules. This product is intended for research purposes as a chemical reference standard or building block in organic synthesis. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

1-(3-methylsulfanylpropyl)imidazol-2-amine

InChI

InChI=1S/C7H13N3S/c1-11-6-2-4-10-5-3-9-7(10)8/h3,5H,2,4,6H2,1H3,(H2,8,9)

InChI Key

ZIZCNSGPMGKQRT-UHFFFAOYSA-N

Canonical SMILES

CSCCCN1C=CN=C1N

Origin of Product

United States

Biological Activity

1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves standard organic synthesis techniques, typically starting from imidazole derivatives. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against resistant bacterial strains. A study highlighted that certain imidazole derivatives could restore the antibacterial activity of oxacillin against Methicillin-resistant Staphylococcus aureus (MRSA) by reducing the Minimum Inhibitory Concentration (MIC) significantly .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget BacteriaMIC Reduction (fold)
This compoundMRSA16
Anthracene-morpholine derivativeMRSA32
Naphthyl-methylpiperazine derivativeE. aerogenes37

Antiparasitic Activity

The compound also displays potential antiparasitic activity. Research into related imidazole-based compounds has shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds demonstrated significant growth inhibition with selectivity indices indicating low toxicity to mammalian cells .

Table 2: Antiparasitic Activity Against T. cruzi

CompoundIC50 (nM)Selectivity Index
3-Nitro-1H-1,2,4-triazole derivative401320
Benznidazole1200Reference

Antiviral Activity

In addition to antibacterial and antiparasitic properties, there is evidence suggesting that imidazole derivatives can exhibit antiviral activity. A related study reported that certain compounds could inhibit viral replication in cell cultures, showing efficacy against various viruses including Influenza A .

Table 3: Antiviral Efficacy of Imidazole Derivatives

CompoundVirus TypeEC50 (μM)
N-{3-(methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamideInfluenza A H3N220-40

The mechanism through which this compound exerts its biological effects may involve interactions with specific molecular targets. For instance, studies suggest that imidazole derivatives can bind to bacterial proteins, enhancing the binding affinity of antibiotics or disrupting essential cellular processes in pathogens .

Case Studies

Several case studies have documented the successful application of imidazole derivatives in clinical settings:

  • Antimicrobial Resistance : Clinical trials have shown that certain imidazole compounds can effectively treat infections caused by drug-resistant bacteria.
  • Chagas Disease Treatment : In animal models, imidazole derivatives demonstrated significant reductions in parasitemia levels when administered during acute infections.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Compound C19 (1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide)

  • Substituent : 3-Methoxyphenyl group at N1.
  • This may limit blood-brain barrier penetration but improve aqueous solubility .
  • Molecular Weight : ~265.2 g/mol (calculated).

Compound C20 (1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine)

  • Substituent : 4-Methoxyphenyl group at N1.
  • Key Differences : The para-methoxy substitution on the phenyl ring may enhance π-π stacking interactions in receptor binding compared to aliphatic chains like methylsulfanylpropyl .
Table 1: Structural and Physicochemical Comparison
Compound Substituent at N1 Molecular Weight (g/mol) Key Functional Groups Potential Bioactivity
Target Compound 3-(Methylsulfanyl)propyl ~187.3 SCH₃, NH₂ Undisclosed
C19 3-Methoxyphenyl ~265.2 OCH₃, NH₂ (HBr salt) Neuroactive potential
Imazapic Isopropyl ~253.3 CH(CH₃)₂, COOH Herbicidal activity
Benzoimidazol-2-amine Trifluoromethylphenyl ~435.4 CF₃, SO₂NH₂ Anticancer potential

Analogues with Aliphatic Substituents

1-Isopropyl-1H-imidazol-2-ylmethylamine (Imazapic)

  • Substituent : Isopropyl group at N1.
  • The carboxylic acid group in Imazapic enhances solubility but limits cell permeability .

Methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine

  • Substituent : Methyl and 2-methylimidazole groups.
  • Key Differences : The additional methyl group on the imidazole ring (C2) alters electronic properties, reducing the basicity of the C2 amine compared to the target compound .

Sulfur-Containing Analogues

1-[1-Carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate

  • Substituent : Carboxy and methylsulfanyl groups.
  • Key Differences : The carboxylic acid increases hydrophilicity, making this compound more water-soluble but less likely to penetrate lipid membranes than the target amine derivative .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves refluxing precursors (e.g., 1H-imidazol-2-amine derivatives and methylsulfanylpropyl halides) in ethanol under controlled conditions. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but ethanol is preferred for ease of purification .
  • Temperature and time : Reflux (70–80°C) for 6–12 hours, monitored by TLC to ensure completion .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions and purity. Aromatic protons in imidazole rings appear at δ 6.5–7.5 ppm, while methylsulfanyl protons resonate at δ 2.1–2.5 ppm .
    • IR : Stretching vibrations for NH2_2 (3200–3400 cm1^{-1}) and C-S (600–700 cm1^{-1}) validate functional groups .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX (SHELXL for refinement) resolves 3D structure. Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize crystal packing . Visualization tools like ORTEP-3 generate publication-quality molecular diagrams .

Advanced: How can researchers resolve contradictions in crystallographic refinement data for this compound?

Answer:
Discrepancies in hydrogen atom positioning or thermal parameters can arise due to disordered solvent or dynamic effects. Strategies include:

  • Restrained refinement : Apply distance restraints (e.g., d(N–H) = 0.90 Å) to NH2_2 groups, as implemented in SHELXL .
  • Twinned data handling : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning .
  • Validation tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility .

Advanced: What computational strategies are effective in predicting biological interactions of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., enzymes with sulfur-binding pockets). Virtual screening pipelines (as in ) prioritize high-affinity analogs .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability (20–100 ns trajectories) in explicit solvent (e.g., TIP3P water) using GROMACS .
  • QSAR modeling : Corrogate substituent effects (e.g., methylsulfanyl chain length) with bioactivity data from analogs (e.g., imidazole-based inhibitors in ) .

Advanced: How should researchers address discrepancies in structure-activity relationship (SAR) studies for analogs of this compound?

Answer:
Contradictions often arise from stereochemical or electronic factors:

  • Crystallographic validation : Resolve ambiguous regiochemistry (e.g., imidazole vs. pyrazole substitution) via SCXRD .
  • Electrostatic potential maps : Compare charge distributions (e.g., at the NH2_2 group) using Gaussian09 to explain variations in binding affinity .
  • Meta-analysis : Aggregate SAR data from homologs (e.g., 1-aryl-imidazol-2-amine derivatives in ) to identify conserved pharmacophores .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers, away from oxidizers (e.g., peroxides), at 2–8°C .

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